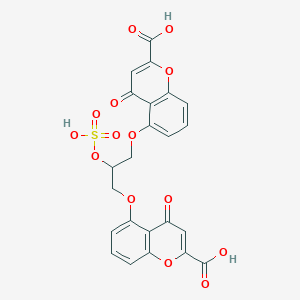
Cromolyn sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cromolyn sulfate is a medication used to treat asthma and allergic rhinitis. It is a type of mast cell stabilizer that prevents the release of inflammatory chemicals from mast cells. Cromolyn sulfate was first synthesized in the 1960s and has been used clinically since the 1970s.
Mechanism of Action
Cromolyn sulfate works by stabilizing mast cells, which are immune cells that play a key role in allergic responses. Mast cells release inflammatory chemicals such as histamine and leukotrienes in response to allergens. Cromolyn sulfate prevents the release of these chemicals by inhibiting the calcium influx into mast cells, which is necessary for the release of inflammatory mediators.
Biochemical and Physiological Effects
Cromolyn sulfate has been shown to reduce airway hyperresponsiveness, which is a hallmark of asthma. It also reduces the number of inflammatory cells in the airways and decreases the production of mucus. In allergic rhinitis, cromolyn sulfate reduces nasal congestion and itching. Cromolyn sulfate has also been shown to have anti-inflammatory effects in other inflammatory conditions such as inflammatory bowel disease.
Advantages and Limitations for Lab Experiments
Cromolyn sulfate is a well-established and widely used mast cell stabilizer. It is relatively easy to obtain and can be used in a variety of in vitro and in vivo experiments. However, cromolyn sulfate has limitations in terms of its specificity and potency. It may also have off-target effects on other cell types besides mast cells.
Future Directions
Future research on cromolyn sulfate could focus on improving its specificity and potency. It could also investigate its potential use in other inflammatory conditions besides asthma and allergic rhinitis. Additionally, research could explore the use of cromolyn sulfate in combination with other anti-inflammatory agents to enhance its therapeutic effects. Finally, research could investigate the role of cromolyn sulfate in modulating the microbiome and its potential use in treating dysbiosis-related conditions.
Synthesis Methods
Cromolyn sulfate is synthesized from disodium cromoglycate, which is obtained from the fermentation of certain strains of the fungus Penicillium notatum. Disodium cromoglycate is then reacted with sulfuric acid to form cromolyn sulfate. The synthesis method is relatively simple and can be done on a large scale.
Scientific Research Applications
Cromolyn sulfate has been extensively studied for its therapeutic effects on asthma and allergic rhinitis. It has also been investigated for its potential use in other inflammatory conditions such as inflammatory bowel disease and atopic dermatitis. Cromolyn sulfate has been shown to inhibit the release of inflammatory cytokines and chemokines from mast cells, which reduces inflammation and allergic responses.
properties
CAS RN |
107032-81-5 |
|---|---|
Product Name |
Cromolyn sulfate |
Molecular Formula |
C23H16O14S |
Molecular Weight |
548.4 g/mol |
IUPAC Name |
5-[3-(2-carboxy-4-oxochromen-5-yl)oxy-2-sulfooxypropoxy]-4-oxochromene-2-carboxylic acid |
InChI |
InChI=1S/C23H16O14S/c24-12-7-18(22(26)27)35-16-5-1-3-14(20(12)16)33-9-11(37-38(30,31)32)10-34-15-4-2-6-17-21(15)13(25)8-19(36-17)23(28)29/h1-8,11H,9-10H2,(H,26,27)(H,28,29)(H,30,31,32) |
InChI Key |
KOMKRTNQZYEQST-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)OCC(COC3=CC=CC4=C3C(=O)C=C(O4)C(=O)O)OS(=O)(=O)O)C(=O)C=C(O2)C(=O)O |
Canonical SMILES |
C1=CC2=C(C(=C1)OCC(COC3=CC=CC4=C3C(=O)C=C(O4)C(=O)O)OS(=O)(=O)O)C(=O)C=C(O2)C(=O)O |
Other CAS RN |
107032-81-5 |
synonyms |
cromolyn sulfate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



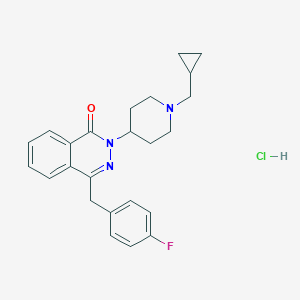
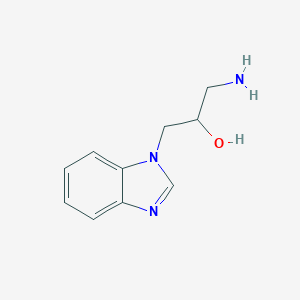

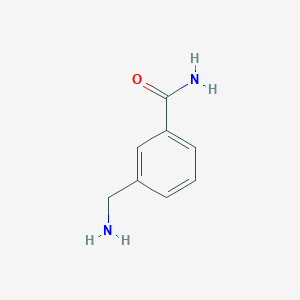
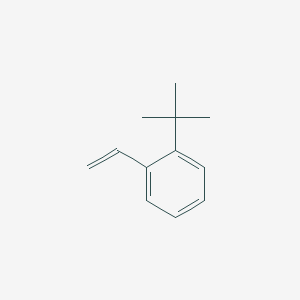
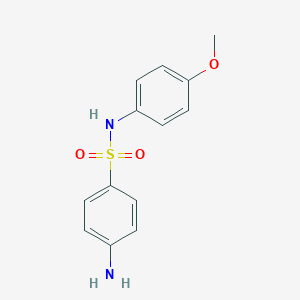

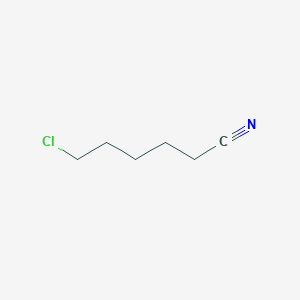
![4-Amino-5-[[2-[[1-[(4-methoxynaphthalen-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid](/img/structure/B10961.png)
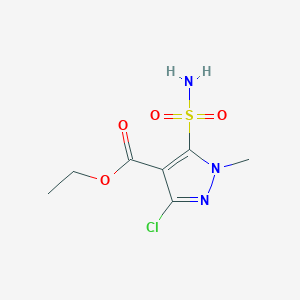


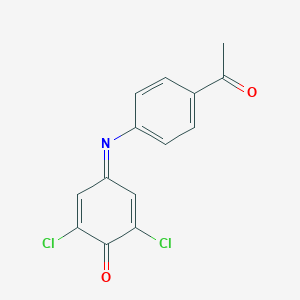
![2-(Chloroacetyl)-1,5,6,7-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B10967.png)